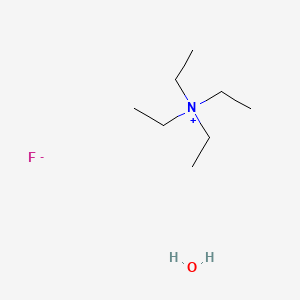Tetraethylammonium fluoride hydrate
CAS No.: 63123-02-4
Cat. No.: VC13331356
Molecular Formula: C8H22FNO
Molecular Weight: 167.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 63123-02-4 |
|---|---|
| Molecular Formula | C8H22FNO |
| Molecular Weight | 167.26 g/mol |
| IUPAC Name | tetraethylazanium;fluoride;hydrate |
| Standard InChI | InChI=1S/C8H20N.FH.H2O/c1-5-9(6-2,7-3)8-4;;/h5-8H2,1-4H3;1H;1H2/q+1;;/p-1 |
| Standard InChI Key | YEKUWOWHPVKTCQ-UHFFFAOYSA-M |
| SMILES | CC[N+](CC)(CC)CC.O.[F-] |
| Canonical SMILES | CC[N+](CC)(CC)CC.O.[F-] |
Introduction
Chemical and Physical Properties
Structural Characteristics
Tetraethylammonium fluoride hydrate consists of a tetraethylammonium cation [(C₂H₅)₄N⁺] paired with a fluoride anion (F⁻), coordinated with water molecules in its hydrated form. The anhydrous form has a molar mass of 149.25 g/mol, while the hydrated variant (typically with 1–4 water molecules) exhibits a molar mass of approximately 167.26 g/mol . X-ray crystallography reveals a cubic lattice structure stabilized by hydrogen bonding between fluoride ions and water molecules.
Physicochemical Data
Key physical properties are summarized in Table 1.
Table 1: Physicochemical Properties of Tetraethylammonium Fluoride Hydrate
The compound’s solubility in polar solvents such as water and ethanol exceeds 200 g/L at 25°C, while it remains sparingly soluble in nonpolar media like hexane . Thermogravimetric analysis shows dehydration occurring between 50°C and 120°C, followed by cation decomposition above 200°C .
Applications in Scientific Research
Organic Synthesis
TEAF·xH₂O acts as a mild fluorinating agent in nucleophilic substitution reactions. Its capacity to stabilize fluoride ions in organic solvents enables efficient synthesis of aryl fluorides and fluoroalkyl compounds without requiring anhydrous conditions . For example, in the deprotection of tert-butyldimethylsilyl (TBS) ethers, TEAF·xH₂O achieves yields exceeding 90% under ambient conditions .
Electrochemical Systems
In electrochemistry, the compound serves as a supporting electrolyte for ion-selective electrodes. Its low viscosity and high ionic conductivity (0.15 S/cm at 25°C) facilitate accurate potentiometric measurements in nonaqueous media . Researchers have leveraged these properties to develop sensors for detecting heavy metal ions in environmental samples.
Materials Science
TEAF·xH₂O templates the synthesis of microporous fluorinated polymers through sol-gel processes. These materials exhibit Brunauer-Emmett-Teller (BET) surface areas >600 m²/g and exceptional thermal stability up to 400°C, making them suitable for gas separation membranes .
Comparative Analysis with Related Compounds
Table 2: Comparison of Quaternary Ammonium Fluorides
| Compound | Formula | Key Differentiation |
|---|---|---|
| Tetrabutylammonium fluoride | (C₄H₉)₄N⁺F⁻ | Higher hydrophobicity, lower solubility |
| Tetramethylammonium fluoride | (CH₃)₄N⁺F⁻ | Smaller cation size, faster ion mobility |
| Benzalkonium fluoride | C₆H₅CH₂N⁺(CH₃)₂F⁻ | Surfactant properties, antimicrobial activity |
TEAF·xH₂O distinguishes itself through balanced lipophilicity and ionic dissociation, enabling applications in both aqueous and organic phases .
Recent Advancements and Future Directions
A 2019 study demonstrated that tetramethylammonium fluoride tetrahydrate facilitates transition metal-free biaryl coupling of nitroarenes at 150°C . Although this research focused on a methyl-substituted analog, it suggests potential for TEAF·xH₂O in similar cross-coupling reactions. Current investigations explore its role in:
-
Photocatalytic fluorination of heterocycles
-
Solid-state electrolyte formulations for lithium-ion batteries
-
Bioconjugation techniques for radiopharmaceuticals
Ongoing challenges include improving anhydrous stability and developing recyclable catalytic systems incorporating TEAF·xH₂O .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume